![molecular formula C15H15N5O3 B292251 (3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. It is a pyrazolopyrimidine derivative that has been synthesized using various methods and has shown promising results in scientific research studies.
作用机制
The mechanism of action of ((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activation of various signaling pathways, including nuclear factor-kappa B (NF-κB), which is involved in inflammation and cancer cell growth.
实验室实验的优点和局限性
One of the advantages of ((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its potential therapeutic applications. It has shown promising results in scientific research studies as an anticancer, antioxidant, and anti-inflammatory agent. However, one of the limitations of this compound is its low solubility in water, which may limit its use in in vivo studies.
未来方向
There are several future directions for the study of ((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione. One of the future directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another future direction is the study of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the study of the compound's pharmacokinetics and toxicology in animal models is necessary to evaluate its safety and efficacy for clinical use. Finally, the development of novel formulations to improve the solubility and bioavailability of the compound is also a future direction for research.
Conclusion
((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is a pyrazolopyrimidine derivative that has shown promising results in scientific research studies as an anticancer, antioxidant, and anti-inflammatory agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential therapeutic applications of this compound and to evaluate its safety and efficacy for clinical use.
合成方法
((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-ethoxybenzohydrazide with 5-methyl-1H-pyrazol-3,4-diamine in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then heated at reflux temperature for several hours, and the resulting product is purified using column chromatography.
科学研究应用
((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antioxidant, and anti-inflammatory activities. In scientific research studies, it has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cancer cell growth. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
分子式 |
C15H15N5O3 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC 名称 |
(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C15H15N5O3/c1-3-23-11-6-4-10(5-7-11)17-18-13-14-16-9(2)8-12(21)20(14)19-15(13)22/h4-8,17H,3H2,1-2H3,(H,19,22)/b18-13+ |
InChI 键 |
SFGRDGYJWBYRHV-QGOAFFKASA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N/N=C\2/C(=O)NN3C2=NC(=CC3=O)C |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC(=CC3=O)C |
规范 SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC(=CC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



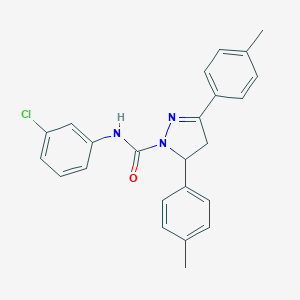
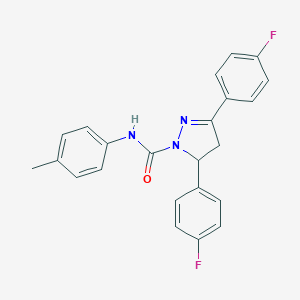
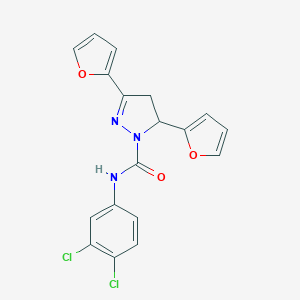

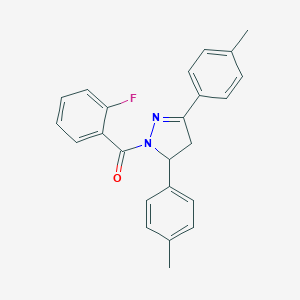
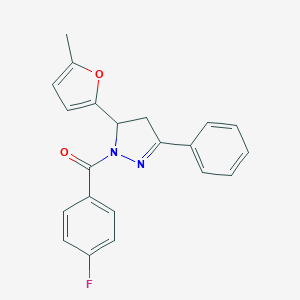



![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![2-{[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292193.png)